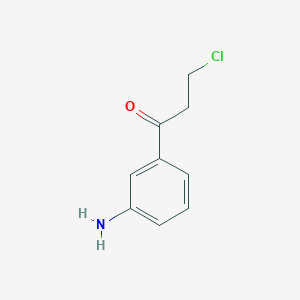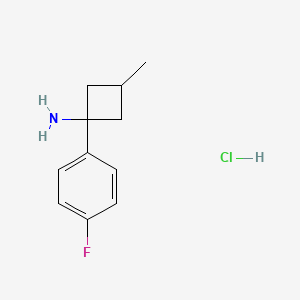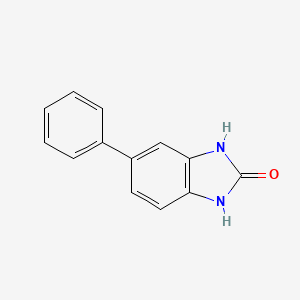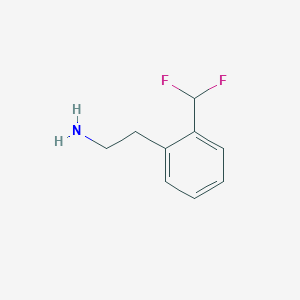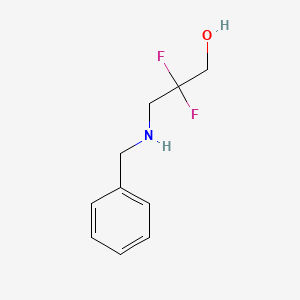
3-(Benzylamino)-2,2-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-2,2-difluoropropan-1-ol is an organic compound that features a benzylamino group attached to a difluoropropanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2,2-difluoropropan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,2-difluoropropanol with benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of benzylamine on the difluoropropanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylamino)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium iodide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(Benzylamino)-2,2-difluoropropanal.
Reduction: Formation of 3-(Aminomethyl)-2,2-difluoropropan-1-ol.
Substitution: Formation of 3-(Benzylamino)-2,2-difluoropropyl halides or ethers.
Aplicaciones Científicas De Investigación
3-(Benzylamino)-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)-2,2-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the difluoropropanol moiety can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzylamino)-1,2-benzisothiazole 1,1-dioxide: Similar in structure but contains a benzisothiazole ring.
2-(Benzylamino)-2-hydroxyalkyl isoindoline-1,3-diones: Contains an isoindoline-1,3-dione moiety.
Benzylamine: Lacks the difluoropropanol group but shares the benzylamino functionality.
Uniqueness
3-(Benzylamino)-2,2-difluoropropan-1-ol is unique due to the presence of both the benzylamino and difluoropropanol groups, which confer distinct chemical properties and reactivity. The difluoropropanol moiety enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C10H13F2NO |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
3-(benzylamino)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-10(12,8-14)7-13-6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 |
Clave InChI |
YVHROQYTRIZAFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







